3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Overview
Description
3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol is the Phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, inhibiting its activity . This inhibition prevents the phosphorylation of AKT, a downstream effector of PI3K, thereby disrupting the PI3K/AKT signaling pathway . This disruption can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Biochemical Pathways
The main biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for many cellular processes, including growth and survival . By inhibiting PI3K, this compound can disrupt the pathway, leading to decreased activation of downstream processes .
Pharmacokinetics
The pharmacokinetics of 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[31It is known that the compound’s pharmacokinetic properties can significantly impact its bioavailability and efficacy .
Result of Action
The result of the action of this compound is the inhibition of the PI3K/AKT signaling pathway . This can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Properties
IUPAC Name |
3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-8-2-9(13-5-12-8)14-3-6-1-7(4-14)10(6)15/h2,5-7,10,15H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZWXHNQKSOJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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